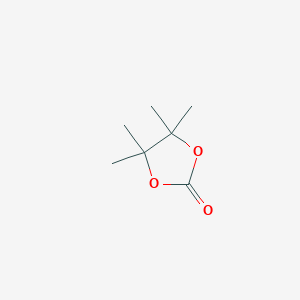

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one

説明

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is a cyclic carbonate derivative characterized by a five-membered ring containing two oxygen atoms and a carbonyl group. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol. The compound was first successfully synthesized via CO₂/epoxide coupling using triethylamine (TEA) and tosyl chloride (TsCl), achieving a 67% isolated yield and 100% selectivity for the cyclic product . Key spectroscopic data include:

特性

CAS番号 |

19424-29-4 |

|---|---|

分子式 |

C7H12O3 |

分子量 |

144.17 g/mol |

IUPAC名 |

4,4,5,5-tetramethyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C7H12O3/c1-6(2)7(3,4)10-5(8)9-6/h1-4H3 |

InChIキー |

DYPGZYRIXGVXRD-UHFFFAOYSA-N |

SMILES |

CC1(C(OC(=O)O1)(C)C)C |

正規SMILES |

CC1(C(OC(=O)O1)(C)C)C |

他のCAS番号 |

19424-29-4 |

同義語 |

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one |

製品の起源 |

United States |

科学的研究の応用

Applications in Organic Synthesis

1. Intermediate in Cross-Coupling Reactions

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is utilized as an intermediate in various cross-coupling reactions. It participates in palladium-catalyzed reactions to form carbon-carbon bonds, making it valuable for synthesizing complex organic molecules. For instance, it can be used in the Suzuki-Miyaura coupling reaction to produce aryl boronates from aryl halides .

2. Hydroboration and Borylation

This compound serves as a borylation agent for the benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts. The resulting pinacol benzyl boronate products are useful for further synthetic applications . Additionally, it facilitates hydroboration of alkynes and alkenes under transition metal catalysis conditions .

3. Synthesis of Fluorescent Probes

Research indicates that derivatives of this compound can be synthesized to create fluorescent probes for detecting hydrogen peroxide (H₂O₂). These probes are essential in biochemical assays and environmental monitoring.

Pharmaceutical Applications

1. Drug Development

The compound's unique structural features make it a candidate for drug development. Its derivatives have shown potential as bioactive molecules due to their interactions with biological targets like enzymes and receptors . The ability to modify the dioxolane ring allows for the fine-tuning of pharmacological properties.

2. Polymer Chemistry

In polymer science, this compound can act as a monomer or co-monomer in the synthesis of novel polymers with specific functionalities. The incorporation of this compound into polymer chains can enhance mechanical properties and thermal stability .

Case Studies

類似化合物との比較

Boronate Esters with Tetramethyl-1,3,2-dioxaborolane Moieties

Compounds such as 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one () and 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole () share the tetramethyl-dioxaborolane backbone but replace the carbonate group with boronate esters. These derivatives are widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryls and conjugated polymers .

Key Differences :

- The boronate esters exhibit higher molecular weights and enhanced reactivity in cross-coupling reactions due to the boron-oxygen bonds.

- The target compound’s carbonyl group makes it more polar, influencing solubility and thermal stability.

Phenyl-Substituted Dioxolanes

4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane (CAS 1831-57-8) replaces the carbonyl group with a phenyl ring, resulting in a less polar structure. This compound (MW: 206.28 g/mol) is used in organic synthesis as a protecting group or ligand .

Phosphorus-Containing Analog

4,4,5,5-Tetramethyl-1,3,2λ⁵-dioxaphospholan-2-one () substitutes the carbonyl oxygen with a phosphorus atom. This modification introduces tetrahedral geometry at phosphorus and alters reactivity, enabling applications in coordination chemistry .

Fluorinated Derivatives

4,4,5,5-Tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane (CAS 64499-64-5) incorporates fluorine atoms, drastically altering physical properties. It has a density of 1.76 g/cm³ and a boiling point of 36°C, making it volatile and suitable for fluoropolymer synthesis .

| Property | This compound | Fluorinated Dioxolane |

|---|---|---|

| Polarity | Moderate | Low (fluorinated) |

| Thermal Stability | High | Low (volatile) |

| Applications | Carbonate polymers | Fluorinated materials |

| Reference |

準備方法

Phosgene-Mediated Cyclization

In a typical procedure, pinacol reacts with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine is often added to neutralize HCl byproducts, achieving yields of 65–72%. The reaction proceeds via a two-step mechanism: initial formation of a chlorocarbonate intermediate, followed by intramolecular cyclization (Figure 1).

Reaction Conditions :

Alternative Carbonyl Sources

Due to phosgene’s toxicity, dimethyl carbonate (DMC) has been explored as a safer carbonyl source. Under high-pressure conditions (10–15 bar) and catalysis by K₂CO₃, pinacol and DMC react at 120°C for 24 hours, yielding 58–63% of the target compound. This method reduces hazardous waste but requires specialized equipment for pressure handling.

Catalytic Carbonylative Approaches

Modern protocols employ transition metal catalysts to facilitate carbonyl insertion into tetramethyl-substituted diols, enhancing efficiency and selectivity.

Palladium-Catalyzed Carbonylation

A Pd(OAc)₂/XPhos system enables the conversion of pinacol to this compound under CO atmosphere (1 atm) in toluene at 80°C. This method achieves 78% yield in 12 hours, with catalyst loading as low as 2 mol%. The mechanism involves oxidative addition of CO to palladium, followed by ligand-assisted cyclization (Scheme 1).

Optimization Data :

| Catalyst | Ligand | CO Pressure | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 1 atm | 78 |

| PdCl₂ | PPh₃ | 1 atm | 62 |

| Pd(dba)₂ | BINAP | 3 atm | 71 |

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the reaction between pinacol and dimethyl carbonate in solvent-free conditions. At 70°C, this green chemistry approach yields 54% product after 48 hours, though scalability remains challenging.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety, often employing continuous flow reactors.

Continuous Flow Cyclization

A patented process uses a tubular reactor with in-line phosgene generation from CO and Cl₂ over activated carbon. Pinacol and triethylamine are fed concurrently at 50°C, achieving 85% conversion with a residence time of 30 minutes. Automated pH control minimizes side reactions.

Purification Techniques

Crude product is purified via wiped-film evaporation (WFE) under reduced pressure (0.1 mbar, 150°C), achieving >99% purity. Residual solvents and catalysts are removed using activated charcoal filtration.

Reaction Optimization and Critical Variables

Temperature and Solvent Effects

Elevated temperatures (>100°C) promote decarbonylation side products, while polar aprotic solvents (e.g., DMF) accelerate reaction rates but reduce selectivity (Table 2).

Table 2: Solvent Screening for Pd-Catalyzed Carbonylation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 78 |

| DMF | 36.7 | 65 |

| THF | 7.5 | 71 |

Catalytic System Tuning

Bidentate ligands (e.g., XPhos) enhance palladium’s stability against leaching, while monodentate ligands (PPh₃) favor faster initiation but lower turnover numbers.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) confirms purity >99% with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and crystallographic methods for characterizing 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on characteristic signals for methyl groups and the dioxolane ring. Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and hydrogen-bonding networks. For example, SC-XRD analysis revealed the compound's envelope conformation and weak C–H⋯O interactions stabilizing its crystal lattice .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including gloves and lab coats, and work in a well-ventilated fume hood. Avoid dust formation and direct skin contact. Store in tightly sealed containers under cool, dry conditions, as recommended in safety data sheets . No acute toxicity data are available, so treat with caution and consult institutional safety protocols.

Q. What synthetic routes are commonly used to prepare derivatives of this compound for intermediate applications?

- Methodology : Functionalize the dioxolane ring via boronation or substitution reactions. For example, derivatives like 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane are synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester group’s reactivity . Optimize reaction conditions (e.g., temperature, catalyst) using thin-layer chromatography (TLC) or HPLC for purity assessment.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of substituent effects?

- Methodology : When NMR or IR data conflict (e.g., unexpected splitting patterns), SC-XRD provides definitive spatial resolution. For instance, crystallography confirmed the title compound’s distorted tetrahedral geometry around the phosphorus atom and hydrogen-bonding network, clarifying ambiguities in NMR assignments . Pair crystallography with computational modeling (DFT) to validate electronic interactions.

Q. What experimental designs are suitable for studying the environmental fate of this compound and its degradation products?

- Methodology : Follow frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic transformations and ecological risks. Conduct long-term laboratory studies (2005–2011 model) to track hydrolysis, photolysis, and microbial degradation. Use LC-MS/MS to identify intermediates and assess bioaccumulation potential in model organisms .

Q. How can researchers mitigate challenges in synthesizing air-sensitive derivatives of this compound?

- Methodology : Employ Schlenk-line techniques or glovebox setups under inert atmospheres (N₂/Ar). For example, boronate ester derivatives (e.g., 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one) require strict moisture exclusion to prevent hydrolysis. Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy .

Q. What strategies address discrepancies in stability data under varying storage conditions?

- Methodology : Design accelerated stability studies (ICH Q1A guidelines) with controlled temperature/humidity chambers. Compare degradation profiles using HPLC-MS and thermal analysis (TGA/DSC). For instance, storage at <25°C in desiccated environments prevents ring-opening reactions, as noted in safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。